molecular formula C23H24ClFN4O2S B2662633 4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 863586-71-4

4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide

Cat. No. B2662633
CAS RN: 863586-71-4
M. Wt: 474.98
InChI Key: SCJHZTLZKCNKEN-UHFFFAOYSA-N
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Description

Unfortunately, I was unable to find a specific description for “4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide” in the search results. This compound might be a novel or less-studied molecule, and therefore, specific information about it might not be readily available .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research has identified novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as effective inhibitors of carbonic anhydrase (CA) isoforms, including CA I, II, IX, and XII. These isoforms play significant roles in physiological processes, with CA IX and XII being associated with tumor environments. The inhibition of these enzymes is of interest for developing anticancer and antimetastatic agents due to the selective inhibition of tumor-associated isoforms over the more abundant CA I and II, suggesting potential applications in cancer therapy (Nabih Lolak et al., 2019).

Antimicrobial Agents

Synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists have shown potential in the development of new compounds for drug discovery. These antagonists are investigated for their application in preventing human HIV-1 infection, showcasing the chemical's relevance in addressing infectious diseases (Cheng De-ju, 2015).

Anticancer Activity

Another study focused on the synthesis of sulfonamides incorporating piperazinyl-ureido moieties, with the compounds being tested for their inhibitory activity against CA I, II, IX, and XII. These compounds, inspired by SLC-0111, a sulfonamide CA inhibitor in clinical trials as an antitumor agent, highlight the potential pharmacologic applications of these derivatives in cancer therapy (C. Congiu et al., 2015).

Drug Synthesis and Modification

Research into the synthesis and antimicrobial activity of novel benzenesulfonamides has contributed to the understanding of how structural modifications impact biological activity. These studies are crucial for drug development, providing insights into the synthesis of more effective therapeutic agents with antimicrobial properties (N. Desai et al., 2016).

properties

IUPAC Name

4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O2S/c24-19-3-9-22(10-4-19)32(30,31)27-17-23(18-2-1-11-26-16-18)29-14-12-28(13-15-29)21-7-5-20(25)6-8-21/h1-11,16,23,27H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJHZTLZKCNKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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